biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by a biphenyl core linked to a piperazine ring via a methanone group. The piperazine moiety is further substituted with an indole-2-carbonyl group, a structural feature associated with diverse biological activities. Key attributes include:
- Molecular Formula: C₂₀H₁₈ClN₃O₂ (for its chlorophenyl analog; exact formula may vary based on substituents) .
- Molecular Weight: ~367.8 g/mol .
- Structural Significance: The biphenyl group enhances aromatic interactions with biological targets, while the indole-2-carbonyl moiety provides hydrogen-bonding capabilities critical for receptor binding .
- Applications: Investigated for neurological disorders due to piperazine-indole synergy, which modulates neurotransmitter receptors .
Properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c30-25(21-12-10-20(11-13-21)19-6-2-1-3-7-19)28-14-16-29(17-15-28)26(31)24-18-22-8-4-5-9-23(22)27-24/h1-13,18,27H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDNXMNHOBLXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine under basic conditions.
Formation of the Biphenyl Group: The biphenyl group can be introduced through Suzuki coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Biphenyl vs. Substituted Phenyl Groups
- The biphenyl group in the target compound increases aromatic surface area, favoring interactions with hydrophobic receptor pockets (e.g., serotonin or dopamine receptors) . In contrast, the chlorophenyl analog () exhibits electron-withdrawing effects, altering electronic density and binding kinetics .
Indole vs. Heterocyclic Moieties
- The indole-2-carbonyl group in the target compound enables hydrogen bonding via its NH and carbonyl groups, critical for G-protein-coupled receptor (GPCR) interactions . In contrast, oxazole () and morpholinopyridazine () substituents prioritize π-π stacking or steric effects, shifting activity toward enzyme inhibition .
Piperazine Modifications
- Piperazine derivatives with phenylcarbonyl () or chlorobenzoyl () groups exhibit varied electronic profiles. For example, the phenylcarbonyl group in ’s compound may enhance cross-reactivity with kinase domains due to its planar structure .
Biological Activity
Biphenyl-4-yl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.43 g/mol. The compound features a biphenyl core, a piperazine moiety, and an indole-derived carbonyl group, which are known to contribute to its biological activity.
The compound acts primarily through modulation of neurotransmitter systems and inhibition of specific enzymes associated with endocannabinoid signaling. Research indicates that compounds with similar structures often function as inhibitors of monoacylglycerol lipase (MAGL), which is crucial for the degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, enhancing cannabinoid receptor activation and potentially providing therapeutic benefits for mood disorders, pain management, and inflammation control .
Antinociceptive Effects
Studies have demonstrated that biphenyl derivatives exhibit significant antinociceptive properties. For instance, compounds structurally related to this compound have shown efficacy in models of neuropathic pain and inflammatory pain by enhancing endocannabinoid signaling .
In Vitro Studies
In vitro assays have indicated that biphenyl derivatives can influence various cellular pathways. For example, they may modulate the activity of certain receptors or enzymes involved in pain perception and inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications on the piperazine or indole components can significantly affect biological outcomes .
Case Studies
Several case studies highlight the therapeutic potential of biphenyl derivatives:
- Neuropathic Pain Model : A study evaluated a biphenyl derivative's effect on chronic constriction injury-induced neuropathic pain in rodents. Results showed that doses as low as 3 mg/kg provided significant antinociception without adverse effects on synaptic function .
- Mood Disorders : Another investigation focused on the impact of similar compounds on mood regulation through their action on cannabinoid receptors. Enhanced signaling via MAGL inhibition was correlated with improved mood-related behaviors in animal models .
Data Table: Biological Activities and Effects
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Optimize stoichiometry to avoid unreacted starting materials .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
Methodological Answer:
- Temperature : Conduct carbonylation at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent : Use anhydrous dichloromethane (DCM) for moisture-sensitive steps.
- Catalysts : Add 1–2 mol% DMAP to accelerate acylation .
- Workup : Quench with ice-cold water to stabilize the product.
Q. Data Interpretation :
| Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|
| 5-HT₂A Binding | 120 ± 15 | |
| PI3Kγ Inhibition | 850 ± 90 |
Basic: What are solubility considerations for in vitro studies?
Methodological Answer:
- Stock Solutions : Prepare in DMSO (10 mM), then dilute in assay buffer (<0.1% DMSO).
- Aqueous Solubility : ~50 µM in PBS (pH 7.4); enhance with cyclodextrin derivatives .
Advanced: How to model ligand-receptor interactions computationally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into 5-HT₂A (PDB: 6WGT).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .
Q. Key Findings :
- Indole carbonyl forms hydrogen bonds with Ser159.
- Biphenyl group occupies a hydrophobic pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
